molecular formula AlCaHO5P+ B12642226 Aluminum calcium hydroxide phosphate CAS No. 191427-79-9

Aluminum calcium hydroxide phosphate

Cat. No.: B12642226
CAS No.: 191427-79-9
M. Wt: 179.04 g/mol
InChI Key: MTTJZYYPFQYKNL-UHFFFAOYSA-J
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Description

Conceptual Framework and Definition of Aluminum Calcium Hydroxide (B78521) Phosphate (B84403) Compounds

Aluminum calcium hydroxide phosphate refers to a family of inorganic compounds characterized by the presence of aluminum (Al), calcium (Ca), phosphate (PO₄³⁻), and hydroxide (OH⁻) ions within their crystal structure. These compounds are often classified within the broader apatite supergroup of minerals, which are defined by a general formula of A₁₀(XO₄)₆Z₂. In the case of this compound, the 'A' sites are occupied by calcium and aluminum cations, the 'XO₄' group is the phosphate anion, and the 'Z' site is predominantly occupied by hydroxide ions.

The incorporation of aluminum into the calcium phosphate apatite structure can occur through various substitution mechanisms, leading to a range of compositions and properties. The general chemical formula can be represented as Ca₁₀-xAlₓ(PO₄)₆(OH)₂-xOₓ or other variations, reflecting the complex interplay of ionic substitutions. This structural flexibility allows for the tuning of the material's physicochemical properties, such as solubility, stability, and bioactivity.

Historical Context of Research on Al-Ca-P-OH Systems

The scientific exploration of this compound systems is deeply rooted in the long history of apatite mineral research. The term "apatite," derived from the Greek word "apatao" (to deceive), was first used by German geologist Abraham Gottlob Werner in 1786 due to its resemblance to other minerals. wikipedia.orgmindat.org Early research in the 18th and 19th centuries focused on the geological and compositional analysis of naturally occurring apatites.

The 20th century marked a significant shift towards the synthesis and characterization of synthetic apatites, driven by their potential in various industrial and biomedical applications. The first in-vivo use of a calcium phosphate material for bone replacement was reported in 1920. researchgate.net Interest in apatite specifically for biomedical applications grew substantially in the 1960s, with a focus on understanding biological apatites found in bones and teeth. researchgate.net

The deliberate incorporation of aluminum into the calcium phosphate structure is a more recent development, emerging from the broader field of ion-substituted apatites. Research into aluminum-containing phosphate compounds gained traction with the development of materials like aluminum phosphate as a vaccine adjuvant. researchgate.netresearchgate.net The specific investigation of Al-Ca-P-OH systems for applications such as bioceramics and cements has become more prominent in recent decades, as researchers seek to enhance the mechanical and biological properties of traditional calcium phosphate materials.

Broad Academic Significance and Research Domains

The academic significance of this compound systems stems from their versatile properties and wide-ranging potential applications. The ability to tailor the composition and structure of these compounds has opened up numerous avenues of research in materials science, chemistry, geology, and medicine.

Key Research Domains:

Biomaterials Science: A primary area of investigation is their use as biomaterials for bone regeneration and tissue engineering. The presence of aluminum can influence the material's dissolution rate and mechanical strength, potentially offering advantages over pure hydroxyapatite (B223615). rsc.orgresearchgate.net Research also explores their use in coatings for medical implants to improve osseointegration. nih.gov

Dental Materials: These compounds are studied for their potential in dental applications, such as cements and restorative materials, owing to their biocompatibility and potential for remineralization.

Ceramics and Geopolymers: The Al-Ca-P-OH system is relevant to the development of advanced ceramics and geopolymers with tailored thermal and mechanical properties. mindat.org

Environmental Science: The high surface area and reactivity of some forms of these compounds make them potential candidates for environmental applications, such as the removal of heavy metals from contaminated water. researchgate.net

Geology and Mineralogy: The study of natural and synthetic aluminum calcium hydroxide phosphates contributes to a deeper understanding of mineral formation processes and the geochemistry of phosphorus and aluminum.

Scope and Focus of Current Research Perspectives

Current research on this compound systems is highly interdisciplinary and focuses on several key areas:

Synthesis and Characterization: A significant portion of current research is dedicated to developing and refining synthesis methods to control the phase purity, crystallinity, particle size, and morphology of these compounds. Techniques such as hydrothermal synthesis, sol-gel processes, and mechanochemical methods are being explored. researchgate.netnih.govdiva-portal.orgbohrium.com

Structural Analysis: Advanced characterization techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy, are employed to elucidate the precise atomic arrangement and the nature of ionic substitutions within the crystal lattice. researchgate.net

Property-Structure Relationships: A major focus is on establishing clear relationships between the synthesis parameters, the resulting crystal structure and microstructure, and the material's functional properties (e.g., mechanical strength, dissolution behavior, and biological response).

Novel Applications: Researchers are actively exploring new applications beyond the traditional biomedical field, including their use as catalysts, sorbents for environmental remediation, and components in advanced composite materials.

The ongoing research aims to harness the unique properties of this compound systems to develop innovative materials that can address challenges in healthcare, technology, and environmental management.

Detailed Research Findings

To provide a clearer understanding of the synthesis and properties of these materials, the following tables summarize key research findings from various studies.

Table 1: Synthesis Methods for this compound and Related Compounds
Synthesis MethodPrecursorsKey ParametersOutcome
Hydrothermal Alumina, Phosphoric Acid, Nitric Acid, Triethylamine, CTABTemperature, Time, pH, Presence of surfactantsControllable synthesis of 2D and 3D dendritic aluminum phosphate crystals. rsc.org
Precipitation Calcium Nitrate, Ammonium Dihydrogen Phosphate, Aluminum Nitrate, Ammonium HydroxideMolar ratios of reactants, pH, TemperatureSynthesis of aluminum-substituted hydroxyapatite (Al-HA) powders. researchgate.net
Cement Reaction Calcium Aluminate Cement (CAC), Acidic Phosphate SolutionType of phosphate (mono- or polyphosphate), Water-to-cement ratioFormation of Calcium Aluminate Phosphate (CAP) cements with varying setting times and mechanical strengths. core.ac.uk
Sol-Gel Calcium Nitrate, Triethyl Phosphite, (or other alkoxides)Aging time, Annealing temperature, Solvent typeProduction of thin, homogeneous hydroxyapatite and substituted hydroxyapatite coatings on various substrates. scispace.comlmaleidykla.lt
Table 2: Physicochemical Properties of Aluminum-Containing Calcium Phosphate Systems
PropertyMaterial SystemMeasurement/ObservationSignificance
Crystallinity Aluminum-substituted Hydroxyapatite (Al-HA)Decreased crystallinity with increasing Al content. researchgate.netAffects dissolution rate and biological response.
Crystal Size Al-HANanocrystal size decreases with Al doping. rsc.orgInfluences surface area and reactivity.
Mechanical Strength Calcium Aluminate Phosphate (CAP) CementCompressive strength can be tailored by adjusting the composition and curing conditions.Important for load-bearing applications.
Solubility This compoundGenerally exhibits low solubility in water, which can be influenced by pH. nih.govresearchgate.netCrucial for controlled release applications and stability in physiological environments.
Bioactivity Hydroxyapatite and Calcium Phosphate CoatingsCan promote the formation of a new apatite layer in simulated body fluid. nih.govEssential for osseointegration of implants.

Properties

CAS No.

191427-79-9

Molecular Formula

AlCaHO5P+

Molecular Weight

179.04 g/mol

IUPAC Name

aluminum;calcium;hydroxide;phosphate

InChI

InChI=1S/Al.Ca.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q+3;+2;;/p-4

InChI Key

MTTJZYYPFQYKNL-UHFFFAOYSA-J

Canonical SMILES

[OH-].[O-]P(=O)([O-])[O-].[Al+3].[Ca+2]

Origin of Product

United States

Nomenclature and Classification of Aluminum Calcium Hydroxide Phosphate Minerals and Synthetic Analogs

Established Mineral Phases Containing Aluminum, Calcium, Hydroxide (B78521), and Phosphate (B84403)

Minerals that incorporate aluminum, calcium, hydroxide, and phosphate into their crystal structures are found in a range of geological environments, often as secondary minerals formed from the alteration of pre-existing rocks and minerals. These are primarily classified into several key groups based on their crystal structure and chemical composition.

The Apatite Group: Structural and Compositional Variations with Aluminum and Hydroxyl Incorporation

The apatite supergroup of minerals is characterized by the general formula M₁₀(ZO₄)₆X₂, where 'M' is typically a divalent cation like Ca²⁺, 'Z' is a pentavalent cation like P⁵⁺, and 'X' is a monovalent anion such as F⁻, Cl⁻, or OH⁻. fmm.ruwikipedia.org While aluminum is not a primary constituent of the main apatite group minerals, its incorporation can occur through substitution.

The substitution of Al³⁺ for Ca²⁺ in the apatite structure requires charge compensation to maintain neutrality. One proposed mechanism for this is the creation of cation vacancies. For instance, in aluminum-doped hydroxyapatite (B223615) (Al-HA), the substitution can be represented by the formula Ca₁₀-₁.₅ₓAlₓ(PO₄)₆(OH)₂, where 'x' represents the amount of aluminum incorporated. researchgate.net This substitution can lead to a decrease in crystallinity and nanocrystal size. researchgate.net Theoretical and experimental studies suggest that Al³⁺ preferentially substitutes for Ca²⁺ at the Ca(2) site within the apatite crystal lattice, which can cause local distortions, including the displacement and rotation of adjacent hydroxide (OH⁻) and phosphate (PO₄³⁻) groups. researchgate.net

The incorporation of additional hydroxyl groups beyond the stoichiometric amount in hydroxyapatite is also a key factor in certain environments. The presence of both aluminum and excess hydroxyl can lead to more complex substitution mechanisms and further structural variations, though detailed studies on the simultaneous incorporation of both are limited.

Beudantite Group Minerals: Aluminum Calcium Phosphate Sulfates (e.g., Woodhouseite)

The beudantite group is a part of the larger alunite (B1170652) supergroup and has the general formula AB₃(XO₄)(SO₄)(OH)₆. In the context of aluminum calcium hydroxide phosphates, the mineral woodhouseite is a key example. Its chemical formula is CaAl₃(PO₄)(SO₄)(OH)₆.

Woodhouseite is structurally related to both phosphates and sulfates. It crystallizes in the trigonal system and is isostructural with other members of the beudantite, crandallite, and alunite groups. The structure consists of sheets of corner-sharing Al(OH)₄O₂ octahedra. The phosphate and sulfate (B86663) tetrahedra link these sheets together, with the large calcium cations occupying cavities between the sheets.

Mineral GroupGeneral FormulaKey Example (with Al, Ca, OH, PO₄)Crystal System
Apatite SupergroupM₁₀(ZO₄)₆X₂Aluminum-substituted HydroxyapatiteHexagonal
Beudantite GroupAB₃(XO₄)(SO₄)(OH)₆Woodhouseite [CaAl₃(PO₄)(SO₄)(OH)₆]Trigonal

Other Aluminum Calcium Hydroxide Phosphate-bearing Mineral Species (e.g., Crandallite, Wavellite, Millisite)

Several other mineral species contain aluminum, calcium, hydroxide, and phosphate, often formed in similar geological settings.

Crandallite: A member of the crandallite group within the alunite supergroup, its formula is CaAl₃(PO₄)₂(OH)₅·H₂O. webmineral.com It is a common secondary mineral found in weathered, aluminum-rich phosphatic rocks. wisc.edu Crandallite often forms from the alteration of other phosphate minerals, such as variscite, through the addition of calcium. durangosilver.comwikipedia.org It can be found in various forms, from massive, cherty material to crystalline crusts. wisc.edudurangosilver.com

Wavellite: This mineral has the formula Al₃(PO₄)₂(OH,F)₃·5H₂O. wikipedia.org While calcium is not a primary component of its ideal formula, it is frequently associated with calcium-bearing phosphate minerals like crandallite. wikipedia.org Wavellite is also a secondary mineral, typically found in fractures in aluminous metamorphic rocks and in phosphate rock deposits. wikipedia.org

Millisite: A more complex hydrated phosphate, millisite has the formula (Na,K)CaAl₆(PO₄)₄(OH)₉·3H₂O. It is found in altered phosphate deposits and is characterized by its tetragonal crystal system.

Mineral SpeciesChemical FormulaCrystal SystemTypical Occurrence
CrandalliteCaAl₃(PO₄)₂(OH)₅·H₂OTrigonalSecondary mineral in weathered phosphatic rocks
WavelliteAl₃(PO₄)₂(OH,F)₃·5H₂OOrthorhombicSecondary mineral in aluminous metamorphic rocks
Millisite(Na,K)CaAl₆(PO₄)₄(OH)₉·3H₂OTetragonalAltered phosphate deposits

Systematic Naming Conventions for Synthetic this compound Compounds

The systematic naming of synthetic inorganic compounds follows the recommendations of the International Union of Pure and Applied Chemistry (IUPAC). For complex compounds like this compound, which can be considered a mixed or basic salt, the nomenclature is additive. The names of the constituent ions are listed, with cations preceding anions.

For a simple, hypothetical synthetic compound with the components aluminum, calcium, hydroxide, and phosphate, the name would be constructed by listing the cations followed by the anions alphabetically. For example, a compound with the formula CaAl(PO₄)(OH)₂ could be named Calcium Aluminum Dihydroxide Phosphate .

In cases where the structure is more complex or contains water of hydration, the nomenclature reflects this. For example, a synthetic analog of crandallite, CaAl₃(PO₄)₂(OH)₅·H₂O, would be named Calcium Trialuminum Pentahydroxide Diphosphate Monohydrate .

The IUPAC system for salts involves naming the cation first, followed by the anion. stolaf.edu For compounds with multiple cations or anions, they are typically listed in alphabetical order. Prefixes (di-, tri-, tetra-, etc.) are used to indicate the number of each constituent ion.

Relationship to Related Phosphate and Hydroxide Systems (e.g., Aluminum Phosphates, Calcium Phosphates, Aluminum Hydroxides)

The formation and structure of this compound minerals are intrinsically linked to simpler phosphate and hydroxide systems. These minerals often form in environments where the constituent ions are sourced from the dissolution and alteration of more basic compounds.

Aluminum Phosphates: Minerals like variscite (AlPO₄·2H₂O) are often precursors to more complex aluminum calcium hydroxide phosphates. wikipedia.org For example, crandallite can form through the reaction of variscite with calcium-bearing solutions. durangosilver.comwikipedia.org The fundamental structural units of AlO₆ octahedra and PO₄ tetrahedra found in aluminum phosphates are also present in the more complex minerals.

Calcium Phosphates: The apatite group, primarily composed of calcium phosphates, provides the basic structural framework for aluminum-substituted variants. The transformation of calcium phosphate phases in the presence of aluminum and hydroxide ions can lead to the formation of these more complex structures.

Aluminum Hydroxides: Aluminum hydroxides, such as gibbsite (Al(OH)₃), are a primary source of aluminum in the geological environments where these phosphate minerals form. minsocam.org The structure of gibbsite, which consists of stacked sheets of edge-sharing Al(OH)₆ octahedra, shares similarities with the layers of aluminum octahedra found in minerals like crandallite and woodhouseite. The geochemical pathways often involve the reaction of phosphate-rich fluids with aluminous rocks, leading to the breakdown of aluminum hydroxides and their subsequent incorporation into phosphate mineral structures. researchgate.net

The stability and formation of these complex minerals can be understood through phase diagrams of systems like CaO-Al₂O₃-P₂O₅-H₂O. These diagrams illustrate the conditions of temperature, pressure, and chemical composition under which specific mineral phases are stable. For instance, studies of this quaternary system have established the stability field for crandallite, demonstrating its relationship to the simpler oxide and hydroxide components.

Structural Elucidation and Characterization of Aluminum Calcium Hydroxide Phosphate Materials

Crystallographic Analysis

Crystallographic techniques are fundamental in determining the solid-state structure of materials. They provide insights into the arrangement of atoms in a crystal lattice, the identification of different crystalline phases, and the degree of crystallinity.

Powder X-ray Diffraction (PXRD) is a primary and non-destructive technique used to analyze the crystalline nature of materials like aluminum calcium hydroxide (B78521) phosphate (B84403). scirp.org When a finely powdered sample is exposed to an X-ray beam, the crystalline domains within the material diffract the X-rays at specific angles, known as 2θ (two-theta). This diffraction pattern is unique to a specific crystalline phase, acting as a "fingerprint" for identification.

The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle 2θ, reveals sharp peaks for crystalline materials. The position and relative intensity of these peaks can be compared to standard diffraction patterns in databases, such as those from the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present in the sample. medcraveonline.com For complex materials, PXRD can quantify the proportion of different crystalline phases. nih.gov The sharpness of the diffraction peaks also provides qualitative information about the degree of crystallinity and the size of the crystallites; broader peaks typically indicate smaller crystallite sizes or the presence of lattice strain. medcraveonline.com

Table 1: Representative PXRD Peaks for Crystalline Phosphate-Containing Materials Note: This table is illustrative of typical 2θ values for related crystalline phosphate compounds, as specific data for a single "aluminum calcium hydroxide phosphate" phase can vary based on its precise stoichiometry and crystal structure.

2θ Angle (Degrees)Corresponding (hkl) PlanePhase Association
25.9(002)Apatite-like structures
31.8(211)Apatite-like structures
32.2(112)Apatite-like structures
32.9(300)Apatite-like structures
46.7(222)Apatite-like structures
49.5(213)Apatite-like structures

For a more in-depth structural understanding beyond simple phase identification, advanced diffraction analysis methods are employed. The Rietveld refinement method is a powerful tool used to analyze the entire powder diffraction pattern. nih.gov This computational technique refines a theoretical structural model by minimizing the difference between a calculated diffraction pattern and the experimental data. nih.gov

Successful Rietveld refinement can yield precise lattice parameters (the dimensions of the unit cell: a, b, c, and the angles α, β, γ), atomic positions within the unit cell, site occupancy factors, and crystallite size. medcraveonline.com This level of detail is crucial for understanding atomic substitutions, solid solutions, and subtle structural variations in this compound that can significantly impact its properties.

Not all materials are perfectly crystalline. This compound can exist in amorphous or semi-crystalline states, which lack long-range atomic order. core.ac.uk In a PXRD pattern, amorphous content is characterized by the absence of sharp diffraction peaks and the presence of one or more broad humps or halos. arizona.eduresearchgate.net

The presence of these broad features indicates that while short-range atomic ordering may exist, there is no repeating, long-range lattice structure. researchgate.net The position of the broad hump can give some indication of the average nearest-neighbor distances. For semi-crystalline materials, the diffraction pattern will be a superposition of sharp peaks from the crystalline portion and broad halos from the amorphous fraction. nih.gov By modeling the background of the diffraction pattern, it is sometimes possible to estimate the relative amount of amorphous phase present in a sample. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques probe the interactions of electromagnetic radiation with matter to provide information about molecular vibrations, bonding, and functional groups. These methods are complementary to crystallographic analysis, offering insight into the chemical structure at a molecular level.

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying chemical functional groups. When infrared radiation is passed through a sample of this compound, molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.

An FTIR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), displays absorption bands characteristic of specific functional groups. For this compound, key vibrational bands include:

O-H Bonds: A broad absorption band typically in the region of 3000-3600 cm⁻¹ is indicative of O-H stretching vibrations from hydroxide (OH⁻) groups and adsorbed water molecules. nih.govscispace.com

P-O Bonds: The phosphate group (PO₄³⁻) has several characteristic vibrational modes. Strong, intense bands typically found between 900 and 1200 cm⁻¹ are assigned to the asymmetric stretching vibrations of the P-O bonds. scispace.comresearchgate.net

Al-O and Al-O-P Bonds: Vibrations involving aluminum-oxygen bonds, such as those in Al-O-H or Al-O-P linkages, typically occur at lower wavenumbers, often in the fingerprint region below 1000 cm⁻¹. researchgate.net The formation of inner-sphere complexes between phosphate and aluminum hydroxide can be represented by a broad band between 800 and 1250 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3000-3600StretchingO-H (Hydroxide, Water)
~1635BendingH-O-H (Adsorbed Water)
~900-1200Asymmetric StretchingP-O (Phosphate)
~500-700BendingO-P-O (Phosphate)
Below 1000Stretching/BendingAl-O, Al-O-P

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FTIR. researchgate.net It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in polarizability.

For phosphate-containing materials, Raman spectra are often dominated by a very strong, sharp band associated with the symmetric stretching (ν₁) mode of the P-O bonds in the phosphate (PO₄³⁻) tetrahedron, typically appearing around 960 cm⁻¹. nih.govresearchgate.net This peak is highly characteristic and can be used to identify the presence of phosphate groups. Other vibrational modes of the phosphate group, such as asymmetric stretching (ν₃), bending (ν₄), and symmetric bending (ν₂), appear at different wavenumbers and can help distinguish between different calcium phosphate phases. nih.gov The presence of hydroxide groups can be identified by their O-H stretching modes, typically seen as a sharp band around 3600 cm⁻¹. researchgate.net The position and shape of these bands provide detailed information about the local chemical environment, polymorphism, and crystallinity of the material. researchgate.netnih.gov

Table 3: Principal Raman Bands for Characterizing this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3600ν(OH) StretchingHydroxide (O-H)
~1075ν₃ Asymmetric StretchingPhosphate (P-O)
~960ν₁ Symmetric StretchingPhosphate (P-O)
~590ν₄ BendingPhosphate (O-P-O)
~435ν₂ BendingPhosphate (O-P-O)

Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁷Al, ³¹P) for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local atomic environments of specific nuclei. For this compound, solid-state ²⁷Al and ³¹P NMR provide detailed insights into the coordination and connectivity of aluminum and phosphorus atoms within the material's structure.

²⁷Al NMR Spectroscopy

Solid-state ²⁷Al NMR is highly sensitive to the coordination environment of aluminum. The chemical shift of the ²⁷Al nucleus is indicative of its coordination number with surrounding oxygen atoms. cuni.cz In aluminum-containing compounds, aluminum typically exists in tetrahedral (AlO₄), pentahedral (AlO₅), or octahedral (AlO₆) coordination.

The ²⁷Al nucleus is quadrupolar (spin I = 5/2), which means its interaction with the local electric field gradient can cause significant broadening of the NMR signal. huji.ac.il The symmetry of the aluminum site affects the linewidth; more symmetrical environments like octahedral Al(VI) often produce narrower lines than less symmetrical tetrahedral Al(IV) sites. cuni.czhuji.ac.il

In amorphous aluminum hydroxides, which are precursors or related phases to this compound, ²⁷Al Magic Angle Spinning (MAS) NMR spectra have revealed the presence of tetrahedral, pentahedral, and octahedral aluminum sites. researchgate.net This contrasts with crystalline aluminum hydroxides like gibbsite and bayerite, where only octahedral coordination is typically observed. researchgate.net The presence of multiple coordination states in the amorphous material indicates a more disordered local structure.

Coordination SiteTypical ²⁷Al Chemical Shift (ppm)Reference
Octahedral (AlO₆)0 - 10 cuni.czresearchgate.net
Pentahedral (AlO₅)~30 - 40 nih.gov
Tetrahedral (AlO₄)50 - 80 cuni.czresearchgate.net

This table presents typical chemical shift ranges for aluminum in different coordination environments, referenced against an Al(NO₃)₃ solution.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is an effective tool for characterizing the chemical environment of phosphorus atoms. oxinst.com As a spin-1/2 nucleus with 100% natural abundance, ³¹P provides high sensitivity and resolution. oxinst.commdpi.com The chemical shifts in ³¹P NMR spectra of phosphates are influenced by factors such as the degree of protonation, the type of cation bonded to the phosphate group (e.g., Al³⁺ or Ca²⁺), and the P-O-Al bond angles. nih.govnih.gov

In the context of this compound, ³¹P NMR can distinguish between different phosphate environments. For instance, it can identify phosphorus atoms in inner-sphere surface complexes on aluminum hydroxide surfaces. researchgate.netnih.gov Studies on phosphate sorption on aluminum hydroxides have used techniques like ³¹P{²⁷Al} Rotational Echo Adiabatic Passage Double Resonance (REAPDOR) to confirm the formation of bidentate binuclear inner-sphere complexes. nih.gov The spectra of synthetic calcium phosphates show distinct peaks for crystalline phases like hydroxyapatite (B223615) and amorphous calcium phosphate, providing essential data for interpreting the complex structures that may be present in this compound. nih.govacs.org

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Elemental Speciation

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a synchrotron-based technique that provides information on the speciation, or chemical form, of elements within a material. By analyzing the fine structure of an element's X-ray absorption edge, one can determine its oxidation state and coordination environment. For this compound, Phosphorus (P) K-edge XANES is particularly valuable for identifying and quantifying the different forms of phosphate present. researchgate.net

The P K-edge XANES spectra of different phosphate minerals have distinct features, such as pre-edge peaks, the position of the absorption edge (white-line peak), and post-edge oscillations. scienceopen.com These features serve as fingerprints for specific phosphate species. For example, the energy of the main absorption peak is sensitive to the cation bonded to the phosphate group, with aluminum phosphates generally having a higher peak energy (e.g., ~2153.6 eV) compared to calcium phosphates (~2153.0 eV). scienceopen.com

Linear Combination Fitting (LCF) analysis of XANES spectra is a quantitative method used to determine the proportions of different phosphate species in a sample. researchgate.netmdpi.com This is achieved by fitting the experimental spectrum of the sample with a linear combination of spectra from known reference compounds (standards). nih.gov

Research on complex systems containing aluminum, calcium, and phosphate has demonstrated the power of XANES for speciation. Studies on phosphate sorption on amorphous aluminum hydroxide have used P K-edge XANES to quantify the proportions of adsorbed phosphate versus precipitated amorphous aluminum phosphate. mdpi.com Similarly, in soils and environmental samples, XANES has been used to distinguish between phosphorus sorbed to aluminum (hydr)oxides, iron oxides, and various calcium phosphate minerals like fluorapatite (B74983) and brushite. researchgate.netacs.org

Phosphorus SpeciesKey XANES Spectral FeaturesReference
P sorbed to Al-hydroxideMain peak energy ~2153.6 eV scienceopen.com
Calcium-phosphate mineralsMain peak energy ~2153.0 eV scienceopen.com
Iron-phosphate mineralsPre-edge peak at ~2148 eV researchgate.net

This table summarizes key distinguishing features in P K-edge XANES spectra for different phosphate groups.

In the analysis of this compound, XANES can therefore be used to:

Identify the specific calcium phosphate and aluminum phosphate phases present.

Distinguish between phosphate that is incorporated into a crystalline lattice versus phosphate that is adsorbed onto the surface of aluminum or calcium hydroxide components.

Quantify the relative amounts of these different phosphate species, providing a detailed picture of the material's elemental composition and chemical structure. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition, empirical formula, and chemical and electronic states of the elements within the top few nanometers of a material's surface. mdpi.com

In the analysis of this compound, XPS is used to examine the high-resolution spectra of the core levels of the constituent elements: aluminum (Al 2p), calcium (Ca 2p), phosphorus (P 2p), and oxygen (O 1s).

Elemental and Chemical State Analysis:

Al 2p Spectrum: The binding energy of the Al 2p peak provides information about the chemical state of aluminum. However, differentiating between aluminum oxides (Al₂O₃) and hydroxides (Al(OH)₃) using the Al 2p peak alone can be challenging as their binding energies are very similar. xpsfitting.com

P 2p Spectrum: The P 2p spectrum helps identify the chemical state of phosphorus. In aluminum phosphate materials, the P 2p binding energy is typically observed around 134.5 eV. nih.gov

O 1s Spectrum: The O 1s spectrum is often the most informative for elucidating the structure. It can be deconvoluted into multiple peaks corresponding to different oxygen bonding environments. In aluminum phosphate systems, distinct peaks can be assigned to P–O–Al linkages (around 532.3 eV) and P–O–P linkages (around 533.7 eV), which would be indicative of condensed phosphate species. nih.govresearchgate.net Oxygen in hydroxyl (OH) groups and adsorbed water will also have characteristic binding energies. mdpi.com

Ca 2p Spectrum: The Ca 2p spectrum would be analyzed to confirm the presence and chemical state of calcium at the surface.

By integrating the areas of the respective core-level peaks and applying relative sensitivity factors, the atomic concentrations of the elements on the surface can be calculated, providing a quantitative surface composition. researchgate.net This is crucial for understanding surface-related properties and can reveal if the surface composition differs from the bulk material, for example, due to surface segregation of one component.

Core LevelTypical Binding Energy (eV)Inferred Chemical EnvironmentReference
Al 2p~75.1 - 75.3Aluminum in an oxide/hydroxide/phosphate environment nih.gov
P 2p~134.5Phosphorus in a phosphate environment nih.gov
O 1s~532.3Oxygen in P–O–Al bonds nih.govresearchgate.net
O 1s~533.7Oxygen in P–O–P bonds (metaphosphates) nih.govresearchgate.net
O 1s~530.9Oxygen in layer hydroxyl groups mdpi.com

This table provides representative binding energies for different elements and their bonding environments in aluminum phosphate and related materials.

Microscopic and Morphological Analysis

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology, topography, and particle characteristics of solid materials at the micro- and nanoscale. nih.govscienceopen.com For this compound, SEM provides critical information on particle size, size distribution, shape, and surface texture.

SEM analysis reveals the general appearance of the material, such as whether it consists of discrete particles, agglomerates, or a continuous solid. The images can show if the particles are spherical, plate-like, needle-like, or irregular in shape. researchgate.netresearchgate.net High-magnification imaging can resolve fine surface details, including porosity and surface roughness. researchgate.net

The size of individual particles and aggregates can be directly measured from SEM micrographs. By analyzing a large number of particles, a statistical distribution of particle sizes can be determined. nih.govnih.gov This information is vital as particle size can significantly influence the material's properties, such as its reactivity and dissolution rate. For instance, studies on calcium hydroxide have used imaging analysis to quantify particle dimensions, finding that a significant fraction of particles are in the sub-micron to a few-micron range. nih.govnih.gov

Furthermore, SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which allows for semi-quantitative elemental analysis of the sample's surface. researchgate.net This can be used to map the distribution of aluminum, calcium, and phosphorus across the surface, confirming the homogeneity of the compound or identifying any phase separation. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Shape

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure (nanostructure), crystallinity, and precise shape of particles. researchgate.net Instead of scanning the surface, a beam of electrons is transmitted through an ultra-thin sample, providing a 2D projection of its internal features.

Using TEM, researchers can observe the detailed morphology of individual nanoparticles of this compound. It can reveal whether particles are solid or hollow, and if they possess a core-shell structure. The high resolution allows for the visualization of the crystal lattice, making it possible to identify crystalline domains within an otherwise amorphous particle. researchgate.net

Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystallinity of the material. A crystalline sample will produce a distinct pattern of bright spots, while an amorphous sample will generate diffuse rings. researchgate.net This is crucial for distinguishing between amorphous this compound and its crystalline counterparts. Early stages of crystallization, which may not be detectable by bulk methods like XRD, can often be identified using TEM. researchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA) for Understanding Thermal Decomposition and Phase Transitions

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. umw.edu.plegyankosh.ac.in It is widely used to study the thermal stability, decomposition pathways, and composition of materials like this compound.

A typical TGA experiment involves heating the sample at a constant rate and recording the resulting mass loss. The resulting plot of mass versus temperature is called a thermogram. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint the temperatures at which decomposition events occur most rapidly. umw.edu.pl

For a hydrated compound like this compound, the TGA curve would exhibit several distinct mass loss steps:

Dehydration: The initial mass loss at lower temperatures (typically below 200°C) corresponds to the removal of physically adsorbed and loosely bound water. researchgate.net

Dehydroxylation: At higher temperatures, a more significant mass loss occurs due to the removal of structural water from the decomposition of hydroxide (–OH) groups. The thermal decomposition of aluminum hydroxide, for example, involves dehydroxylation to form aluminum oxides. researchgate.netmdpi.com

Decomposition: At still higher temperatures, decomposition of other components or phase transitions may occur. researchgate.net For instance, the decomposition of an aluminum phosphate monohydrate precursor has been shown to occur in a single step to form anhydrous AlPO₄. researchgate.net

By precisely measuring the percentage of mass lost at each step, TGA can provide quantitative information about the material's composition, such as its water content and the stoichiometry of its components. egyankosh.ac.instemed.site The temperature at which decomposition begins is an indicator of the material's thermal stability. egyankosh.ac.in

Temperature Range (°C)Observed EventTypical Mass Loss SourceReference
25 - 110Release of adsorbed waterPhysisorbed H₂O researchgate.net
110 - 260Release of bound/structural waterDehydration/Dehydroxylation researchgate.netmdpi.com
> 600Decomposition of hydroxides/phosphatesDehydroxylation, phase transitions researchgate.netiaea.org

This table illustrates typical thermal events and temperature ranges observed in the TGA of related hydroxide and phosphate materials.

Phase Equilibria and Stability in Aluminum Calcium Hydroxide Phosphate Systems

Binary and Ternary Phase Diagrams Involving Ca, Al, P, and OH Species

The stability and coexistence of phases in the aluminum calcium hydroxide (B78521) phosphate (B84403) system are best understood through binary and ternary phase diagrams. These diagrams map the equilibrium phases present under specific conditions of temperature, pressure, and composition. opengeology.org A binary system involves two components, while a ternary system involves three. opengeology.orgdoitpoms.ac.uk For the complex system involving calcium, aluminum, phosphorus, and hydroxide species, various subsystems must be considered to build a comprehensive picture.

Phase diagrams for these systems delineate regions where single phases (like a specific mineral) or multiple phases (a mineral and a liquid, or two solid minerals) are stable. libretexts.org The lines separating these regions represent conditions where phase transformations occur. Key features of these diagrams include:

Liquidus and Solidus Lines: The liquidus line indicates the temperature above which a substance is completely liquid, while the solidus line indicates the temperature below which it is completely solid. libretexts.org

Eutectic and Peritectic Points: A eutectic point is a specific composition and temperature at which a liquid phase transforms directly into two solid phases upon cooling. opengeology.orgmit.edu A peritectic reaction involves a liquid and a solid phase reacting to form a new, different solid phase upon cooling. mit.edu

In the context of Ca-Al-P-OH, relevant subsystems include the CaO-P2O5-H2O and Al2O3-P2O5-H2O ternary systems, as well as the overarching CaO-Al2O3-P2O5-H2O quaternary system. For example, the equilibrium phase diagram for calcium phosphates shows the stability fields for various phases like hydroxyapatite (B223615) and tricalcium phosphate as a function of temperature and composition. researchgate.netscribd.com Thermodynamic modeling of systems like CaO-SiO2-Al2O3 has advanced the understanding of phase equilibria, which is crucial for predicting the formation of stable mineral assemblages. mdpi.com

Influence of Temperature and Pressure on Phase Transformations

Temperature and pressure are critical variables that dictate the stability and transformation of phases within aluminum calcium hydroxide phosphate systems.

Temperature: Elevated temperatures can induce significant changes, including dehydration, deprotonation, and alterations in crystallinity. For instance, when subjected to autoclaving (high temperature and pressure), amorphous aluminum phosphate undergoes deprotonation and dehydration reactions, although it may remain amorphous. nih.gov In contrast, the same treatment can increase the degree of crystallinity in aluminum hydroxide. nih.gov The effect of curing temperature is also significant in related systems like phosphate geopolymers; increasing the curing temperature can alter the amount of amorphous, reactive material and consequently affect the material's strength. nih.gov For example, phosphoric acid-activated volcanic ash (containing aluminosilicates) showed the highest compressive strength when cured at 40°C, with strength decreasing at higher temperatures. nih.gov

Pressure: Pressure generally influences melting temperatures and can alter the composition of eutectic points in binary and ternary systems. opengeology.org While detailed experimental data on the specific effects of high pressure on complex this compound phases are limited in the provided search results, the principles of phase diagrams indicate that changes in pressure will shift the boundaries between stability fields. libretexts.orgcarleton.edu

The following table summarizes the observed effects of temperature on related aluminum and phosphate compounds.

Compound/SystemTemperature ConditionObserved EffectReference
Aluminum Phosphate AdjuvantAutoclaving (121°C)Remains amorphous; undergoes deprotonation and dehydration; decreased surface area. nih.gov
Aluminum Hydroxide AdjuvantAutoclaving (121°C)Increased degree of crystallinity; deprotonation and dehydration reactions. nih.gov
Phosphoric Acid-Activated Volcanic AshCuring at 20°C vs. 40°C vs. 60°CHighest compressive strength and amorphous content achieved at 40°C. Strength decreased at 60°C. nih.gov
Acid Aluminum Phosphate Activated Volcanic AshCuring at 20°C vs. 40°C vs. 60°CStrength decreases at higher curing temperatures (40°C, 60°C) compared to room temperature (20°C). nih.gov

Solubility Product and Dissolution Behavior in Aqueous Environments

The behavior of aluminum calcium hydroxide phosphates in water is governed by their solubility, which can be quantified by the solubility product constant (Ksp), and the kinetics of their dissolution.

CompoundFormulaSolubility Product (Ksp) at ~25°CReference
Aluminum HydroxideAl(OH)₃3.0 x 10⁻³⁴ utexas.edu
Aluminum PhosphateAlPO₄9.84 x 10⁻²¹ utexas.eduulaval.ca
Calcium HydroxideCa(OH)₂5.0 x 10⁻⁶ utexas.edu
Calcium Phosphate (tricalcium)Ca₃(PO₄)₂2.0 x 10⁻²⁹ uri.edu

The dissolution behavior of these compounds is highly dependent on environmental factors, particularly pH. The dissolution rate of apatite, a calcium phosphate mineral, generally increases as the pH of the solution decreases. nih.govgoldschmidtabstracts.infoiaea.org This is because dissolution often proceeds via surface protonation, which promotes the breaking of metal-oxygen bonds. nih.gov Dissolution can be stoichiometric, where the elements are released into the solution in the same proportions as in the solid mineral, or non-stoichiometric, depending on the pH and solution composition. nih.govgeologyscience.ru For example, the dissolution of apatite can be congruent at a pH below 4.5 but incongruent at higher pH values. nih.gov

Thermodynamic Modeling of Complexation and Precipitation Reactions

Thermodynamic modeling is a powerful tool for predicting the behavior of complex geochemical systems, including the formation of aluminum calcium hydroxide phosphates. researchgate.net These models use thermodynamic data to calculate the saturation state of a solution with respect to various solid phases and to predict the sequence of precipitation.

In the Ca-Al-P-OH system, the formation of solids is often preceded by the formation of aqueous complexes. Aluminum and calcium ions can form various complexes with hydroxide and phosphate ions in solution. capes.gov.brwikipedia.org The precipitation process begins when the solution becomes supersaturated with respect to a particular mineral phase.

Research on phosphate interaction with aluminum hydroxide shows that the mechanism can transition from surface complexation (adsorption) at low phosphate concentrations to surface precipitation of amorphous aluminum phosphate at higher concentrations. mdpi.com This is often described as a coupled dissolution-precipitation mechanism, where the initial mineral surface dissolves slightly, promoting the release of ions that then react with species in the solution to form a new precipitate. mdpi.com The rate and nature of the precipitate depend on factors like pH and the initial concentration of reactants. mdpi.comwisc.edu Such models are essential for understanding mineral formation in natural and industrial settings. researchgate.netresearchgate.net

Formation of Solid Solutions within this compound Systems

This compound systems are well-known for forming extensive solid solutions, where one type of ion in a mineral's crystal lattice is replaced by another ion of similar size and charge. This process is known as isomorphic substitution. usda.govresearchgate.net

The crandallite group of minerals is a prime example of this phenomenon. wisc.edu The general formula for this group is AB₃(XO₄)₂(OH,H₂O)₆. fmm.ru In the specific case of the mineral crandallite, the 'A' site is occupied by Ca, the 'B' site by Al, and the 'X' site by P. However, widespread substitution can occur at all three sites. This ability to incorporate a variety of ions makes these minerals important sinks for various elements in geological environments. fmm.ru

Isomorphic substitution is the primary source of charge in many clay minerals and related structures. usda.gov For instance, if a lower-valence cation replaces a higher-valence cation (e.g., Ca²⁺ for a trivalent rare-earth element on the 'A' site), a charge imbalance is created, which is compensated for elsewhere in the structure.

The table below details the extensive substitutions possible within the crandallite group structure, illustrating the formation of complex solid solutions.

Structural SitePrimary IonCommon Substituting IonsReference
A SiteCa²⁺, Sr²⁺, Ba²⁺, Pb²⁺Monovalent (Na⁺, K⁺), Trivalent (Bi³⁺, Rare Earth Elements), Tetravalent (Th⁴⁺, U⁴⁺) fmm.ru
B SiteAl³⁺, Fe³⁺Cr³⁺, V³⁺, Ga³⁺, and minor Cu²⁺, Zn²⁺, Sb⁵⁺, Nb⁵⁺, Ta⁵⁺ fmm.ru
X Site (Tetrahedral)PO₄³⁻, AsO₄³⁻SO₄²⁻, SiO₄⁴⁻ fmm.ru

Geochemical and Mineralogical Roles of Aluminum Calcium Hydroxide Phosphates

Natural Occurrence and Distribution in Geological Formations

Aluminum calcium hydroxide (B78521) phosphates are widespread as secondary minerals in a variety of geological settings. ontosight.ai They are commonly found in the oxidized zones of phosphate (B84403) deposits, in phosphate-rich pegmatites, and within hydrothermal mineral veins. ontosight.aimuseum.wales The most prominent member of this group is crandallite (CaAl₃(PO₄)₂(OH)₅·H₂O), which is often found in association with other phosphate minerals like wavellite, variscite, and turquoise. ontosight.aiwikipedia.org

These minerals occur globally, with notable deposits found in the United States (specifically in California, Arizona, and Utah), Brazil, Australia, and Africa. ontosight.ai They are also found in aluminous metamorphic rocks, granitic rocks, and even cave environments where mineral-rich water percolates through limestone. geologyscience.comthecrystalcouncil.com In many geological formations, they appear as nodules, crusts, or cements within sedimentary rocks like sandstone. wisc.eduwisc.edu For instance, in the Bone Valley Formation of Florida, crandallite is a key component of the aluminum phosphate zone, formed by the weathering and alteration of primary carbonate-fluorapatite deposits. usgs.govutah.gov

Table 1: Occurrence of Selected Aluminum Calcium Hydroxide Phosphate Minerals

Mineral Chemical Formula Common Geological Environments Associated Minerals
Crandallite CaAl₃(PO₄)₂(OH)₅·H₂O Oxidized zones of phosphate deposits, weathered phosphatic rocks, hydrothermal veins. ontosight.aimuseum.wales Wavellite, Variscite, Turquoise, Florencite. ontosight.aiwisc.edu
Wavellite Al₃(PO₄)₂(OH,F)₃·5H₂O Fractures in aluminous metamorphic rock, hydrothermal regions, phosphate rock deposits. wikipedia.org Crandallite, Variscite. wikipedia.org
Woodhouseite CaAl₃(PO₄)(SO₄)(OH)₆ Hydrothermal alteration zones, often in volcanic rocks. usgs.gov Pyrite, Alunite (B1170652). researchgate.net

| Hinsdalite | (Pb,Sr)Al₃(PO₄)(SO₄)(OH)₆ | Weathering zones of ore deposits containing lead and phosphate. arizona.edu | Plumbogummite, Pyrite, Apatite. arizona.edu |

Formation in Weathering Crusts and Phosphate Deposits

Aluminum calcium hydroxide phosphates are quintessentially secondary minerals, formed through the alteration of pre-existing minerals under specific geochemical conditions. ontosight.aimuseum.wales Their genesis is closely linked to weathering processes, particularly in humid, subtropical, or tropical climates that promote the breakdown of primary phosphate minerals like apatite. scirp.orgusgs.gov

The formation process often involves acidic solutions reacting with aluminum-bearing materials. In the weathering of phosphate-containing rocks, acidic groundwater leaches phosphorus from primary apatite. This phosphorus-rich solution then reacts with aluminous materials, such as clay minerals, leading to the precipitation of stable aluminum calcium hydroxide phosphates. wisc.eduusgs.govusgs.gov This process is a key feature in the development of lateritic weathering profiles and the formation of residual phosphate deposits. ird.fr For example, extensive aluminum phosphate zones are formed through the lateritic weathering of calcium phosphate deposits. ird.fr

In phosphate deposits, these minerals typically form in the upper, oxidized, and leached portions of the rock. ontosight.ai The transformation can be observed as a progressive replacement of the original rock fabric, with minerals like crandallite and wavellite replacing apatite and clays. usgs.govutah.gov Hydrothermal activity can also contribute to their formation, where hot, mineral-rich fluids alter primary minerals in veins and fractures. museum.walesgeologyscience.com

Role in Phosphorus Biogeochemical Cycling in Terrestrial and Aquatic Systems

The formation of aluminum calcium hydroxide phosphates plays a pivotal role in the biogeochemical cycling of phosphorus (P), often acting as a long-term sink that limits phosphorus bioavailability. fmm.ruwikipedia.org Phosphorus is an essential nutrient for all life, but its availability is frequently constrained by its tendency to form highly insoluble mineral compounds. wikipedia.orgumn.edu

In terrestrial systems, especially in acidic soils (pH < 5.5), soluble phosphate anions (H₂PO₄⁻ or HPO₄²⁻) react readily with aluminum (Al³⁺) and iron (Fe³⁺) ions. umn.edu This leads to the precipitation of insoluble aluminum and iron phosphates, including minerals of the crandallite group. fmm.ruumn.edu This process, known as phosphorus fixation, effectively removes phosphorus from the soil solution, making it unavailable for uptake by plants and microorganisms. wikipedia.org The stability and low solubility of these minerals mean that they can lock away phosphorus for geological timescales, significantly impacting soil fertility and ecosystem productivity. fmm.ru

Interactions with Soil Minerals and Organic Matter

The behavior of aluminum calcium hydroxide phosphates is intrinsically linked to their interactions with other soil components, primarily other minerals and organic matter. The formation of these phosphate minerals often occurs on the surfaces of, or as replacements for, other soil minerals.

Interactions with Soil Minerals: Aluminum (Al) and iron (Fe) oxides and hydroxides (e.g., gibbsite, goethite) are ubiquitous in weathered soils and are highly reactive towards phosphate. mdpi.com Phosphate anions strongly adsorb to the surfaces of these minerals through ligand exchange, forming inner-sphere complexes. mdpi.com This adsorption is a precursor to precipitation; at higher phosphate concentrations, surface precipitation of amorphous aluminum phosphates or crystalline phases like variscite and crandallite can occur. mdpi.comresearchgate.net Clay minerals, such as kaolinite (B1170537) and montmorillonite, also have a high capacity for binding phosphate and can serve as substrates for the nucleation and growth of aluminum phosphate minerals. researchgate.net The reaction between phosphate and amorphous aluminum hydroxide (AAH) is particularly significant due to the high reactivity and surface area of AAH, which is a common early-stage weathering product. mdpi.com

Interactions with Organic Matter: Natural organic matter (NOM) can influence the formation and stability of aluminum calcium hydroxide phosphates. Organic acids, common components of NOM, can compete with phosphate for adsorption sites on the surfaces of aluminum hydroxides, potentially inhibiting phosphate sorption. fao.org Conversely, organic matter can also form complexes with aluminum ions, which may either increase or decrease the potential for aluminum phosphate precipitation depending on the specific conditions. While organic phosphorus can account for a significant portion of total soil phosphorus, the dominant long-term sequestration mechanism in acidic, mineral soils is the formation of inorganic aluminum and iron phosphates. wikipedia.orgresearchgate.net

Influence on Trace Element Mobility in Geochemical Environments

Minerals of the alunite supergroup, which includes the crandallite group, possess a crystal structure that is remarkably versatile in accommodating a wide array of trace elements. fmm.ruusgs.gov This crystal-chemical flexibility allows them to act as effective sinks for potentially toxic trace elements, thereby controlling their mobility and bioavailability in geochemical environments. fmm.ru

The general formula AB₃(XO₄)₂(OH)₆ allows for extensive ionic substitution. The large 'A' site can incorporate not only calcium but also other divalent cations like lead (Pb²⁺), strontium (Sr²⁺), and barium (Ba²⁺). fmm.ruresearchgate.net This substitution is a primary mechanism for the immobilization of these elements. For example, the formation of plumbogummite (the lead analogue in the crandallite group) or hinsdalite during the weathering of ore deposits can sequester lead derived from the oxidation of sulfide (B99878) minerals like galena. arizona.edu

These minerals are stable weathering products and can persist in soils and sediments for long periods, effectively locking up hazardous elements and preventing their entry into groundwater or the food chain. fmm.ru Studies of soils in mining areas have shown that minerals of this group can incorporate significant amounts of trace elements such as copper (Cu), chromium (Cr), and arsenic (As), the latter by substitution in the 'X' (phosphate) site. fmm.rumdpi.com The formation of these phosphate minerals is therefore a crucial process in the natural attenuation of contaminants in various geochemical settings. nih.gov

Table 2: Trace Element Substitution in the Crandallite Group Structure

Structural Site Primary Cation Common Substituting Trace Elements Example Mineral
A Site Ca²⁺ Pb²⁺, Sr²⁺, Ba²⁺, Rare Earth Elements (REE) Plumbogummite (Pb), Gorceixite (Ba), Florencite (REE)
B Site Al³⁺ Fe³⁺, Cr³⁺, V³⁺ ---
X Site (XO₄) PO₄³⁻ AsO₄³⁻, SO₄²⁻ Hinsdalite (SO₄), Arsenocrandallite (AsO₄)

Source: Adapted from research on the alunite supergroup. fmm.ruusgs.govarizona.edu

Environmental Interactions and Remediation Mechanisms of Aluminum Calcium Hydroxide Phosphates

Phosphate (B84403) Sorption and Immobilization Mechanisms

The interaction between phosphate and aluminum-based compounds, particularly aluminum hydroxides, is a critical process in controlling the mobility and bioavailability of phosphorus in environmental systems. mdpi.com These interactions are primarily governed by sorption and precipitation mechanisms on the surface of aluminum hydroxides.

The initial step in phosphate immobilization on aluminum hydroxide (B78521) surfaces is typically surface adsorption. This process involves the formation of inner-sphere complexes through a ligand exchange mechanism. eeer.org In this reaction, phosphate ions replace hydroxyl groups (OH⁻) present on the surface of the aluminum hydroxide. eeer.org This can also be described as a Lewis acid-base interaction, where the phosphate ion (Lewis base) adsorbs to the aluminum surface sites (Lewis acid). eeer.org

Spectroscopic studies have identified the dominant formation of bidentate binuclear inner-sphere surface complexes. nih.govacs.org In these complexes, a single phosphate ion binds to two adjacent aluminum centers on the hydroxide surface. mdpi.com In some cases, particularly on wet paste samples, a small fraction (<3%) of monodentate mononuclear inner-sphere surface complexes may also form, where the phosphate ion binds to a single aluminum center. nih.govacs.org The specific type of aluminum hydroxide (e.g., gibbsite, bayerite, boehmite) can significantly impact the macroscopic sorption capacity and the resulting spectroscopic signatures of the adsorbed phosphate. nih.govacs.org

In addition to these strong inner-sphere bonds, electrostatic (Coulombic) interactions can occur between the negatively-charged phosphate ions and a positively-charged aluminum hydroxide surface, leading to the formation of outer-sphere complexes. eeer.org

Under conditions of higher phosphate loading, the sorption mechanism can transition from surface complexation to the formation of surface precipitates. mdpi.com Specifically, an amorphous aluminum phosphate (AlPO₄) phase begins to form on the aluminum hydroxide surface. mdpi.comornl.gov This precipitation is favored at higher phosphate concentrations, lower pH, and longer reaction times. mdpi.com

The efficiency of phosphate sorption onto aluminum hydroxide surfaces can be influenced by the presence of other anions that compete for the same active adsorption sites. eeer.orgresearchgate.net A primary competitor in many aqueous systems is the hydroxyl ion (OH⁻). eeer.org As the pH of the solution increases, the concentration of hydroxyl ions also increases, leading to enhanced competition with phosphate ions for the aluminum surface sites. eeer.org Concurrently, as the pH rises above the point of zero charge of the aluminum hydroxide, the surface becomes less positively charged, further reducing the electrostatic attraction for phosphate anions. eeer.org

Other anions, such as organic acids and arsenate, can also compete with phosphate. acs.orgscispace.com Arsenate and phosphate, being tetrahedral oxyanions with similar chemical properties and pKa values, exhibit strong competition for adsorption sites on aluminum hydroxide surfaces. acs.org Studies have shown that the presence of phosphate reduces arsenate adsorption, and vice versa, primarily through direct site competition rather than by altering the surface charge or the type of surface complex formed. acs.org The presence of one type of phosphate (e.g., reactive phosphate) can also reduce the adsorption of other forms (e.g., condensed or organic phosphates) due to this competition for a limited number of surface sites. researchgate.net This competitive adsorption becomes more significant at higher total phosphorus concentrations. researchgate.net

Table 1: Research Findings on Phosphate Sorption by Aluminum Hydroxides
Aluminum Hydroxide TypeConditionDominant MechanismKey FindingReference
Amorphous Al Hydroxide (AAH)pH 3-8, increasing P concentrationSurface Complexation transitioning to PrecipitationSorption capacity ranges from 3.80 mmol/g (pH 7) to 4.63 mmol/g (pH 3). At high loading, forms amorphous AlPO₄ precipitates. mdpi.com
Gibbsite, Bayerite, BoehmitepH 4-10, varying concentrationInner-sphere Surface ComplexationBidentate binuclear complexes are the dominant mechanism. A small amount (<3%) of monodentate complexes observed at pH 5. nih.govacs.org
Aluminum (hydr)oxide-coated sandVarying pHLigand ExchangePhosphate removal decreases as pH increases due to competition with hydroxyl ions and changes in surface charge. eeer.org
Aluminum HydroxidePresence of competing anionsCompetitive AdsorptionArsenate and various phosphate species (reactive, condensed, organic) compete for the same surface sites, reducing overall adsorption. researchgate.netacs.org

Heavy Metal Remediation and Stabilization Mechanisms

Aluminum-based compounds are also utilized in the remediation of heavy metal contamination in water and soil. The primary mechanisms involve the adsorption and complexation of metal ions and their subsequent precipitation as insoluble forms.

The surfaces of aluminum hydroxides provide active sites for the adsorption of heavy metal cations such as lead (Pb²⁺) and cadmium (Cd²⁺). The removal of these metals is often achieved through coagulation with aluminum salts (like alum), which precipitate as aluminum hydroxide flocs, effectively sweeping the metals out of the solution. ferr-tech.com The adsorption process can be significantly enhanced by pretreatments that generate additional sorptive phases. ferr-tech.com

The specific mechanisms for metal ion binding can include ion exchange and complexation. mdpi.comekb.eg For instance, the adsorption of cadmium is often related to the presence of carboxyl groups on an adsorbent's surface, where ion exchange and complex formation are the main processes. mdpi.com Similarly, studies using aluminum hydroxide-modified materials have shown a significant increase in the adsorption efficiency for lead ions compared to unmodified materials. researchgate.net The effectiveness of adsorption is highly dependent on the solution's pH, as it affects the surface charge of the adsorbent and the speciation of the metal ions in the solution. ekb.eg Generally, adsorption capacity for cations like lead and cadmium increases with pH, up to the point where metal hydroxide precipitation begins to occur. ekb.eg

A primary mechanism for the immobilization of heavy metals is precipitation, typically as metal hydroxides or metal carbonates. appliedmechtech.com By adjusting the pH of the wastewater, dissolved heavy metals can be converted into insoluble solid precipitates that can be physically removed. appliedmechtech.com Each metal has a specific pH at which its hydroxide form has minimum solubility. sciencemadness.org

In addition to hydroxide precipitation, carbonate precipitation is an effective alternative for removing dissolved heavy metals. deu.edu.tr This process can be advantageous as it often operates at a lower, more neutral pH range (typically 7-9) and can produce more easily filterable precipitates compared to the often gelatinous metal hydroxides. sciencemadness.orgdeu.edu.tr For certain metals, such as lead and cadmium, carbonate precipitation can achieve lower residual concentrations than hydroxide precipitation. deu.edu.tr Remediation strategies can involve the formation of various precipitates, including metal hydroxides and carbonates, to effectively immobilize heavy metals. mdpi.com The addition of calcium- and phosphorus-rich materials can facilitate immobilization through the precipitation of metal carbonates and phosphates, ion exchange with calcium, and surface complexation. mdpi.com

Table 2: Mechanisms and Factors in Heavy Metal Remediation
MechanismTarget Metal(s)Key Influencing FactorDescriptionReference
Adsorption / Co-precipitationLead (Pb), Cadmium (Cd)pH, Adsorbent dosageMetal ions adsorb onto aluminum hydroxide flocs during coagulation. Efficiency increases with pH up to the point of precipitation. ferr-tech.comekb.eg
Hydroxide PrecipitationLead (Pb), Cadmium (Cd), Zinc (Zn), etc.pHAdjusting pH to the point of minimum solubility for a specific metal causes it to precipitate as a metal hydroxide solid. appliedmechtech.comsemanticscholar.org
Carbonate PrecipitationLead (Pb), Cadmium (Cd), Nickel (Ni)pH, Carbonate sourceAn alternative to hydroxide precipitation, often effective at more neutral pH and can yield lower residual metal concentrations. sciencemadness.orgdeu.edu.tr
Ion Exchange & ComplexationLead (Pb), Cadmium (Cd)Surface functional groupsCations are removed from solution by exchanging with ions on the adsorbent surface or forming complexes with surface functional groups. mdpi.commdpi.com

Ion Exchange Mechanisms in Modified Materials

Modified aluminum calcium hydroxide phosphates, often in the form of layered double hydroxides (LDHs), are recognized for their potential in environmental remediation, largely attributable to their ion exchange capabilities. The fundamental structure of these materials, consisting of positively charged brucite-like layers and an interlayer region containing anions and water molecules, facilitates the exchange of various ions.

The primary mechanism of ion exchange in these materials involves the replacement of interlayer anions with contaminant ions from an aqueous solution. For instance, in the removal of phosphate from water, the main mechanisms include electrostatic attraction, ion exchange, and ligand exchange. researchgate.net The modification of these materials, such as through calcination, can enhance their ion exchange capacity. Calcination of Li-Al-CO3 LDH, for example, has been shown to modify surface properties and affect the adsorption capacity for heavy metal cations through changes in surface functional groups and the leaching of lithium ions. researchgate.net

The ion-exchange process is influenced by several factors, including the nature of the exchanging ions, their concentration, the solution's pH, and the temperature. Research on magnesium-calcium hydroxyapatite (B223615) solid solutions, which share some functional similarities, demonstrated that the exchange of Mg2+ with Ca2+ was promoted by higher Ca2+ concentrations, lower solution pH, and higher temperatures. researchgate.net This exchange occurs through the dissolution of the surface layer and recrystallization of a new layer. researchgate.net

In the context of hardness removal from water, a cation exchange resin in its Al³⁺-form can exchange divalent Ca²⁺ or Mg²⁺ ions. researchgate.netnih.gov This process is coupled with the precipitation of aluminum hydroxide, which drives the cation exchange reaction forward. researchgate.netnih.gov This demonstrates the interplay between ion exchange and precipitation, which are often concurrent mechanisms in these materials.

The following table summarizes the ion exchange mechanisms and influencing factors in related materials.

Material TypeExchanged IonsKey MechanismsInfluencing Factors
Calcined Calcium-Aluminum Layered Double HydroxidePhosphateElectrostatic attraction, ion exchange, ligand exchangeMaterial modification (calcination)
Li-Al-CO3 Layered Double HydroxideHeavy metal cationsChanges in surface functional groups, leaching of interlayer cationsCalcination treatment
Magnesium-Calcium HydroxyapatiteMg²⁺, Ca²⁺Dissolution of surface layer, recrystallizationCa²⁺ concentration, solution pH, temperature
Al³⁺-form Cation Exchange ResinCa²⁺, Mg²⁺, Al³⁺Ion exchange coupled with precipitation of aluminum hydroxidePresence of precipitation reactions

Role in Water Treatment Processes: Coagulation and Flocculation Mechanisms

Aluminum and calcium compounds are extensively used as coagulants and flocculants in water and wastewater treatment. When aluminum-based coagulants like aluminum sulfate (B86663) are added to water, they react with the natural alkalinity to form aluminum hydroxide flocs. wcs-group.co.ukyoutube.com These flocs are gelatinous precipitates that can effectively remove suspended particles, including colloids, through charge neutralization and enmeshment. wcs-group.co.ukaustieca.com.ausswm.info

The coagulation process is highly dependent on pH. For aluminum-based coagulants, the optimal pH range is crucial for effective turbidity and color removal, as well as for minimizing residual dissolved aluminum in the treated water. wcs-group.co.uk Similarly, calcium hydroxide can be used as a clarifying agent, reacting in the wastewater to form calcium carbonate, which acts as a coagulant, sweeping particles out of the solution. youtube.com The use of both aluminum sulfate and calcium hydroxide as coagulants has been evaluated for municipal wastewater treatment. deswater.com

The mechanism of coagulation involves the destabilization of fine, negatively charged suspended particles. wcs-group.co.uk Trivalent aluminum ions (Al³⁺) are significantly more effective in charge neutralization than divalent calcium ions (Ca²⁺). austieca.com.ausswm.info Once the charges are neutralized, the particles can agglomerate into larger flocs, a process known as flocculation, which is often aided by gentle mixing. These larger, denser flocs can then be more easily removed by sedimentation and filtration. wcs-group.co.uk

In the context of phosphate removal, metal salts like aluminum sulfate react with soluble phosphate to form solid precipitates, which are then removed through clarification and filtration. youtube.com The addition of aluminum coagulants to water leads to the rapid incorporation of dissolved aluminum ions into microscopic aluminum hydroxide and aluminum phosphate precipitates. austieca.com.au

The table below outlines the roles and mechanisms of aluminum and calcium compounds in coagulation and flocculation.

Coagulant/FlocculantTarget PollutantsMechanismKey Factors
Aluminum Sulfate (Alum)Suspended solids, turbidity, color, organic contaminants, phosphateCharge neutralization, formation of aluminum hydroxide and aluminum phosphate precipitates, enmeshmentpH, alkalinity, coagulant dosage
Calcium Hydroxide (Lime)Suspended solids, phosphateFormation of calcium carbonate precipitate, sweeping of particles, precipitation of hydroxylapatite at high pHpH (>10 for phosphate removal)
Combined Aluminum Sulfate and Calcium HydroxideTurbidity, Chemical Oxygen Demand (COD), Biochemical Oxygen Demand (BOD)Combined action of charge neutralization and precipitationpH, coagulant dosage

Applications in Contaminated Soil Remediation

Aluminum and calcium hydroxide phosphates have applications in the remediation of contaminated soils, particularly those affected by heavy metals and excess phosphorus. The primary mechanisms involved are stabilization and immobilization of contaminants through precipitation, adsorption, and ion exchange.

In the remediation of heavy metal-contaminated soil, calcium- and phosphorus-rich materials can effectively stabilize heavy metals. mdpi.com The addition of such materials can increase the soil pH, leading to the precipitation of metal oxides and hydroxides. mdpi.com Furthermore, the exchange of Ca²⁺ ions with divalent heavy metal ions can lead to the formation of stable metal-carbonate precipitates, thus immobilizing the contaminants. mdpi.com Phosphate-based minerals are known to stabilize heavy metals through the formation of insoluble metal phosphates. mdpi.comca.gov

For soils with high acidity and aluminum toxicity, the application of lime (calcium compounds) can significantly increase soil pH and reduce exchangeable aluminum. researchgate.net This change in soil chemistry can also reduce the adsorption of phosphorus, making it more available to plants. researchgate.net The interaction between lime and phosphorus can lead to a significant reduction in aluminum saturation and the standard phosphorus requirement of the soil. researchgate.net

Solidification/stabilization (S/S) is a common remediation technique where treatment agents are mixed with contaminated soil to reduce the mobility and toxicity of contaminants. epa.gov This process can involve the formation of insoluble precipitates such as hydroxides, carbonates, silicates, and phosphates. epa.gov For instance, mercurous mercury can be immobilized by precipitating with phosphate, and calcium arsenate is a stable metal arsenate in well-oxidized and alkaline environments. epa.gov

The following table summarizes the applications and mechanisms of aluminum and calcium hydroxide phosphates in soil remediation.

ApplicationTarget ContaminantsRemediation Mechanisms
Heavy Metal StabilizationHeavy metals (e.g., Pb, Cd, Hg, As)Precipitation of metal hydroxides and carbonates, ion exchange with Ca²⁺, formation of insoluble metal phosphates
Acid Soil RemediationHigh exchangeable aluminum, low phosphorus availabilityIncrease in soil pH, reduction of exchangeable aluminum, reduced phosphorus adsorption
Solidification/StabilizationVarious inorganic contaminantsFormation of insoluble precipitates (hydroxides, carbonates, phosphates), reduction of contaminant solubility and mobility

Industrial and Technological Applications: Mechanistic Insights

Cementitious and Binder Systems

Calcium Aluminate Phosphate (B84403) Cements (CAPCs) are noted for their rapid hardening, high early strength, and durability. These properties are a direct result of the chemical reactions that occur when a calcium aluminate source is mixed with a phosphate-bearing solution.

The setting and hardening of CAPCs involve a series of acid-base reactions between calcium aluminate compounds and an acidic phosphate solution. The primary reaction at ambient temperatures involves the dissolution of calcium aluminate cement (CAC) phases, such as monocalcium aluminate (CaAl₂O₄ or CA), and their reaction with a phosphate source, like an ammonium phosphate solution. capes.gov.br

This initial reaction is an exothermic acid-base interaction that leads to the formation of an amorphous cementitious phase. capes.gov.br For instance, the reaction between CAC and an NH₄H₂PO₄-based solution results in the formation of an amorphous ammonium calcium pyrophosphate (AmCPP). capes.gov.br In systems using sodium polyphosphate with CAC, the reaction leads to the formation of amorphous dibasic calcium phosphate hydrate and anionic aluminum hydroxide (B78521), which is caused by the decalcification of the calcium aluminate phases.

The reaction can be generalized by the interaction of calcium and aluminum ions from the cement with phosphate ions from the solution, leading to the precipitation of a complex hydrated phosphate matrix. The specific phases formed are highly dependent on factors like the initial reactants, temperature, and pH of the mixture. nih.govchemrxiv.org

Table 1: Key Reactions in Calcium Aluminate Phosphate Cement Systems

Reactants Initial Products (Amorphous) Crystalline Products (e.g., with Hydrothermal Treatment)
Calcium Aluminate Cement (CAC) + NH₄H₂PO₄ solution Amorphous Ammonium Calcium Pyrophosphate (AmCPP) Hydroxyapatite (B223615), Anorthite capes.gov.br
α-Tricalcium Phosphate + Disodium Hydrogen Phosphate solution - Calcium-deficient Hydroxyapatite nih.gov

The development of mechanical strength in CAPCs is directly linked to the microstructural evolution during the setting and hardening process. The initial, rapid strength gain is attributed to the formation and interlocking of the amorphous cementitious phase, such as AmCPP. capes.gov.br This amorphous matrix binds the unreacted cement particles together, creating a rigid structure.

The hardening process is initially controlled by the dissolution of the reactants in the first few hours. umn.edu Subsequently, the mechanism shifts to being controlled by diffusion through the layer of the newly formed product, such as hydroxyapatite, that coats the original reactant grains. umn.edu There is a strong correlation between the extent of the chemical conversion of reactants into products and the increase in compressive strength. nih.gov

However, the long-term strength and stability of these cements are influenced by the transformation of metastable hydrates into more stable, denser phases. In calcium aluminate systems, metastable phases like CAH₁₀ and C₂AH₈ can form, which later convert to the stable, denser C₃AH₆ (hydrogarnet) and AH₃ (gibbsite). mdpi.com This "conversion" process leads to an increase in porosity because the stable hydrates occupy a smaller volume than the metastable ones, which can cause a reduction in compressive strength. mdpi.comresearchgate.net The presence of silica can lead to the formation of stratlingite (C₂ASH₈), a phase that can improve compressive strength. mdpi.com

Table 2: Factors Influencing Strength Development in CAPC

Factor Mechanism Effect on Strength
Initial Reaction Formation of an interlocking amorphous phase (e.g., AmCPP). capes.gov.br Rapid development of early strength. capes.gov.br
Phase Conversion Transformation of lower-density metastable hydrates to higher-density stable hydrates (e.g., C₃AH₆, AH₃). mdpi.com Increases porosity, which can lead to a long-term decrease in strength. mdpi.comresearchgate.net
Extent of Conversion The degree to which reactants are converted to hardened products. nih.gov Compressive strength generally increases with the extent of conversion, especially in the early stages. nih.govumn.edu

| Curing Temperature | Influences the type of hydrate phases formed (metastable vs. stable). mdpi.com | Higher temperatures can accelerate the conversion process, potentially leading to earlier strength loss. researchgate.net |

Phosphate-based materials, including those derived from CAPCs, are effective matrices for the immobilization of hazardous and radioactive waste. researchgate.net The primary mechanism for immobilization is the incorporation of waste ions, particularly radionuclides, into the crystal lattice of stable phosphate minerals, such as apatite. researchgate.net

The apatite structure is highly flexible and can accommodate a wide variety of ions through solid solution substitutions. researchgate.net This makes apatite-bearing ceramics excellent candidates for immobilizing high-level radioactive waste. Radionuclides can substitute for calcium ions in the apatite lattice, effectively locking them within a durable, leach-resistant crystalline structure.

Furthermore, the cementitious matrix itself provides physical encapsulation. The formation of aluminum hydroxide during the cement reaction also plays a role. Aluminum hydroxide is a gel-like substance with strong adsorption properties, capable of binding contaminants onto its surface. researchgate.netnih.govnih.gov

In essence, the immobilization process in these materials is twofold:

Chemical Immobilization: Radionuclides are incorporated directly into the crystal structure of newly formed, stable phosphate phases like hydroxyapatite. researchgate.net

Physical Encapsulation and Adsorption: The dense, low-porosity cement matrix physically traps waste particles, while phases like aluminum hydroxide can adsorb contaminants, preventing their migration.

This combination of chemical and physical mechanisms makes phosphate-based cements a robust option for the long-term storage of various waste streams.

Catalysis and Adsorption Processes

The surface chemistry and structural characteristics of aluminum calcium phosphate compounds, particularly those with apatite-like structures, enable their use in catalysis and adsorption applications.

While research on a specific "aluminum calcium hydroxide phosphate" catalyst is limited, the catalytic properties of closely related calcium phosphates, like hydroxyapatite (HAP), are well-documented. The catalytic activity of HAP is attributed to its bifunctional nature, possessing both acidic and basic sites on its surface. patsnap.com

Acidic Sites: These are associated with P-OH groups and calcium vacancies.

Basic Sites: These are associated with PO₄³⁻ groups and OH⁻ groups.

This combination allows HAP to catalyze a variety of reactions. The mechanism often involves the adsorption of reactant molecules onto these active sites, facilitating bond breaking and formation. For example, in the decomposition of volatile organic compounds (VOCs), the catalytic activity is influenced by the generation of radicals and the adsorption properties of the HAP surface, which are in turn dependent on the Ca/P molar ratio.

The reactivity can be tailored by substituting ions within the apatite lattice, which alters the nature and strength of the acidic and basic sites. patsnap.com In acidic environments, aluminum phosphate itself can hydrolyze to form aluminum hydroxide and phosphoric acid, demonstrating its reactivity. patsnap.com

The ability of this compound and related apatite structures to function as ion exchangers is one of their most significant properties. dupont.com Ion exchange is the reversible interchange of ions between a solid and a liquid phase without altering the solid's structure. dupont.com

The mechanism of ion exchange in apatite-type structures involves the substitution of its constituent ions (Ca²⁺, PO₄³⁻, OH⁻) with other ions of similar size and charge from a surrounding solution. researchgate.net

Cation Exchange: Ca²⁺ ions can be replaced by a variety of cations, including heavy metals and radionuclides (e.g., Sr²⁺, Pb²⁺, UO₂²⁺).

Anion Exchange: PO₄³⁻ groups can be substituted by anions like CO₃²⁻, and OH⁻ groups can be replaced by halides (e.g., F⁻, Cl⁻).

This property is fundamental to its role in waste immobilization and environmental remediation. For instance, the removal of hardness (Ca²⁺) from water can be achieved through an ion exchange process involving trivalent aluminum (Al³⁺), where the exchange is coupled with the precipitation of aluminum hydroxide. researchgate.net

While not a classical molecular sieve in the same category as zeolites, the porous crystalline structure of some phosphate-based materials can exhibit size-selective adsorption properties, allowing smaller molecules to enter their pores while excluding larger ones. This sieving action, combined with the strong ionic forces within the crystal structure, allows for the selective removal of impurities from gas or liquid streams.

Adjuvant Mechanisms in Immunological Systems

This compound is utilized in vaccine formulations as an adjuvant to enhance the immune response to a co-administered antigen. The immunopotentiating effects are not attributed to a single mechanism but rather a combination of complex interactions with the immune system. These mechanisms include the formation of a depot for the slow release of antigens, the efficient uptake of antigens by antigen-presenting cells (APCs), and the activation of innate immune pathways. tandfonline.com While aluminum adjuvants have been used for decades, the precise molecular mechanisms are still the subject of ongoing research. They are known to primarily stimulate a Th2-type immune response, which is crucial for generating antibodies. tandfonline.comnih.gov

Antigen Adsorption and Presentation Mechanisms

A primary mechanism of aluminum-containing adjuvants is their ability to adsorb antigens, forming microparticulates that are readily recognized and engulfed by antigen-presenting cells (APCs) such as dendritic cells and macrophages. mdpi.comnih.gov This particulate nature significantly enhances phagocytosis compared to soluble antigens. nih.gov The adsorption process itself is multifaceted, relying on several types of physicochemical interactions. nih.gov

The key binding forces involved are:

Electrostatic Interactions : This is the most common mode of adsorption, occurring when the adjuvant surface and the antigen possess opposite charges at a given pH. nih.gov

Ligand Exchange : This involves the displacement of surface hydroxyl groups on the aluminum adjuvant by phosphate groups present on the antigen, resulting in a strong, high-affinity bond. nih.govmdpi.com

Hydrophobic Interactions and van der Waals forces : These weaker forces also contribute to the binding of antigens to the adjuvant surface. nih.gov

Once the antigen-adjuvant complex is phagocytosed by an APC, it is processed within the cell. The adjuvant can facilitate the activation and maturation of these APCs. mdpi.com Some studies suggest that the uptake of aluminum adjuvants can lead to the rupture of the phagolysosome, which in turn activates the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govmdpi.commdpi.com This inflammatory cascade helps to shape the ensuing adaptive immune response. The enhanced antigen uptake and APC activation are critical first steps in inducing a robust and long-lasting protective immunity. mdpi.com

Influence of Surface Charge and Morphology on Immunological Response

The physicochemical properties of this compound, such as its surface charge and morphology, play a pivotal role in its efficacy as an adjuvant. nih.gov These characteristics directly influence the adjuvant's ability to adsorb antigens and interact with cells of the immune system. mdpi.comacs.org

The surface charge of an aluminum adjuvant is pH-dependent and is often characterized by its point of zero charge (PZC), the pH at which the net surface charge is zero. The hydroxide and phosphate components are critical in determining this property.

Aluminum Hydroxide (AH) typically has a high PZC (around 11) and is positively charged at the neutral pH of vaccine formulations. This makes it effective at adsorbing acidic proteins with a negative charge (isoelectric point < 7). nih.gov

Aluminum Phosphate (AP) , or more accurately aluminum hydroxyphosphate, has a lower PZC (around 5) due to the replacement of some surface hydroxyl groups with phosphate ions. It is negatively charged at neutral pH and is better suited for adsorbing basic proteins with a positive charge (isoelectric point > 7). nih.govmdpi.com

The morphology, including particle size, shape, and crystallinity, also significantly impacts the immunological response. mdpi.com Nanoparticulate adjuvants, for instance, may offer enhanced uptake by APCs compared to microparticles. mdpi.com The shape and crystallinity have been shown to be pivotal in activating the NLRP3 inflammasome, leading to cytokine production and a stronger antigen-specific immune response. mdpi.com Differences in these physical and chemical properties can lead to variations in the type and strength of the immune response induced. nih.govacs.org

Table 1: Influence of Physicochemical Properties on Adjuvant Function
PropertyDescriptionImpact on Immunological Response
Surface Charge (PZC) The pH at which the adjuvant has no net electrical charge. Determined by the ratio of hydroxide to phosphate groups. Governs electrostatic attraction and adsorption of antigens with opposite charges. nih.govmdpi.com A positive surface charge can enhance immunostimulatory effects. researchgate.net
Particle Size The diameter of the adjuvant particles, often ranging from nano- to micro-scale.Smaller (nanoparticle) sizes can lead to enhanced uptake by antigen-presenting cells (APCs). mdpi.com
Morphology (Shape & Crystallinity) The physical form and crystalline structure of the adjuvant particles. Aluminum hydroxyphosphate is typically amorphous. Affects the duration and intensity of the immune response; pivotal in activating the NLRP3 inflammasome. mdpi.com

Mechanisms of Slow Antigen Release

One of the longest-held theories for the mechanism of aluminum adjuvants is the "depot effect". nih.govmdpi.com This theory posits that after injection, the adjuvant forms a deposit at the site, trapping the adsorbed antigen. acs.orgpurdue.edu This depot is thought to protect the antigen from rapid degradation and clearance, allowing for its slow and sustained release over an extended period. mdpi.comnih.govmdpi.com

The slow release of the antigen ensures prolonged stimulation of the immune system, allowing for the continuous recruitment and activation of immune cells at the injection site. nih.gov This sustained antigen presence enhances the contact time between the antigen and APCs, thereby promoting a more robust and long-lasting immune response. nih.govmdpi.com While the depot effect is an accepted mechanism, some studies have indicated that a strong antibody response can be generated even without prolonged antigen retention at the injection site, suggesting that other mechanisms, such as inflammation and direct immune cell activation, are also critically important. usda.govpurdue.edu Nevertheless, the ability of the adjuvant to localize the antigen and prevent its rapid diffusion is considered a key contributor to its immunopotentiating activity. mdpi.comusda.gov

Flame Retardancy Mechanisms in Polymer Composites

Endothermic Decomposition and Water Vapor Release

The aluminum hydroxide component is central to the primary flame retardant mechanism. When the polymer composite is exposed to the high temperatures of a fire, the aluminum hydroxide undergoes a multi-stage endothermic decomposition. qingdaopengfeng.comvtalc.com This process is highly effective because it attacks the fire triangle (heat, fuel, oxygen) in two ways.

Heat Absorption : The decomposition is a strongly endothermic process, meaning it absorbs a significant amount of heat energy from its surroundings. alfa-chemistry.comqingdaopengfeng.comzibopengfeng.com This absorption of heat cools the polymer substrate, lowering its temperature below the point necessary for sustained combustion and slowing the rate of thermal degradation. qingdaopengfeng.comzibopengfeng.com

Dilution of Flammable Gases : A key byproduct of the decomposition is the release of substantial quantities of water vapor. alfa-chemistry.comzibopengfeng.com This water vapor acts as a diluent, reducing the concentration of flammable gases and oxygen in the immediate vicinity of the flame. qingdaopengfeng.comvtalc.com This "smothering" effect further inhibits the combustion process. zibopengfeng.com

The decomposition typically begins at approximately 200°C, making it suitable for polymers that are processed below this temperature. qingdaopengfeng.comnih.gov

Table 2: Decomposition Stages of Aluminum Hydroxide
Temperature Range (°C)ReactionFlame Retardant Action
~200 - 3002Al(OH)₃ → Al₂O₃ + 3H₂OEndothermic decomposition absorbs heat; release of water vapor dilutes flammable gases and oxygen. qingdaopengfeng.comnih.govmdpi.com
>300Further decomposition and transformationFormation of a protective aluminum oxide layer on the material's surface. qingdaopengfeng.com

Formation of Protective Char Layer

While the hydroxide part cools and dilutes, the phosphate component of the compound primarily acts in the condensed phase by promoting the formation of a char layer. nih.govnih.gov This mechanism is particularly effective in polymers that are prone to charring. mdpi.com

Upon heating, phosphorus-containing compounds can transform into phosphoric acid. nih.gov This acid is a strong dehydrating agent that promotes the carbonization of the polymer, essentially removing water elements and leaving behind a stable, carbonaceous residue known as char. nih.govepitoanyag.org.hu This char layer serves as a physical barrier on the surface of the material. mdpi.comqingdaopengfeng.com

The protective functions of the char layer are twofold:

Insulation : The char acts as an insulating layer, shielding the underlying polymer from the heat of the flame and reducing the rate of thermal degradation. mdpi.comzibopengfeng.com

Barrier : It prevents the escape of flammable volatile gases from the degrading polymer into the flame zone and limits the access of oxygen to the material's surface. epitoanyag.org.huresearchgate.net

The combination of endothermic decomposition from the hydroxide and char formation from the phosphate creates a synergistic flame-retardant effect, making the compound an efficient additive for improving the fire safety of polymer composites. nih.govresearchgate.net

Advanced Computational and Analytical Methodologies in Research

Computational Modeling and Simulation

Computational modeling serves as a powerful tool for investigating the physicochemical properties of aluminum calcium hydroxide (B78521) phosphate (B84403) systems from a theoretical standpoint. These simulations provide a nanoscale view of material behavior, guiding experimental work and helping to interpret complex data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of phosphate-containing materials, DFT allows for the detailed study of atomic-level interactions and the calculation of binding affinities between different components. academie-sciences.frugent.be

DFT has also been applied to understand the complex chemistry of biological apatites and other calcium phosphates. academie-sciences.fr These studies help explain the effects of ion substitutions (e.g., magnesium for calcium) and vacancies within the crystal lattice, which significantly alter the material's properties. academie-sciences.fr

Table 1: Applications of DFT in Phosphate Systems

Application AreaSpecific Focus of DFT CalculationInsights Gained
Surface Adsorption Geometry of phosphate on aluminum hydroxide surfacesConfirmation of inner-sphere, bidentate binding mechanisms. mdpi.com
Binding Energy Calculation of adsorption energiesQuantifies the strength of the bond between phosphate and the mineral surface.
Electronic Structure Analysis of charge distribution upon bindingReveals how electronic properties of the surface and the ion change during interaction. mdpi.com
Biomineralization Modeling of ion substitution in calcium phosphatesUnderstanding of structural defects and their impact on stability and reactivity. academie-sciences.fr

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows researchers to observe the structural behavior and dynamics of materials over time, providing insights that are complementary to the static picture offered by DFT.

In the study of complex phosphate materials, MD simulations are used to model the structure of nanoparticles and their interfaces. For example, simulations of biphasic calcium phosphate (BCP), which contains both hydroxyapatite (B223615) and β-tricalcium phosphate, have been constructed using simulated annealing molecular dynamics. researchgate.netnih.gov These models help researchers understand the physicochemical properties at the nanoscale, including the structure of the interface between the different phosphate phases. nih.gov Classical MD simulations have also been employed to study the formation and aggregation of calcium phosphate clusters in aqueous solutions, a crucial first step in nucleation and growth. nih.govacs.org

MD simulations are also applied to more complex systems like calcium aluminosilicate (B74896) hydrates (CASH), which are relevant in cement chemistry. These simulations reveal the role of aluminum in the molecular structure and its effect on the material's mechanical properties. mdpi.com

Table 2: Insights from Molecular Dynamics Simulations of Phosphate Materials

Material SystemSimulation FocusKey Findings
Biphasic Calcium Phosphate (BCP) Nanoparticle structure and interfaceRevealed a calcium-deficient layer at the HAP/β-TCP interface that may contribute to stability. nih.gov
Calcium Phosphate in Solution Prenucleation cluster formationProvided evidence for the formation and stability of various charged calcium phosphate complexes in solution. acs.org
Binary Phosphate Glasses Structural properties (bond lengths, angles)ReaxFF potential-based simulations showed good agreement with experimental data for sodium and calcium binary phosphate glasses. acs.org
Calcium Aluminosilicate Hydrate (CASH) Role of aluminum in the structureShowed that aluminum atoms can have variable coordination numbers, affecting bond stability and mechanical behavior. mdpi.com

Thermodynamic modeling is essential for predicting the stability of different mineral phases and the speciation of ions in aqueous solutions. These models are used to calculate solid-liquid equilibria and understand the conditions under which compounds like aluminum calcium hydroxide phosphate might form or dissolve.

Models have been developed for the acidic aluminum system (H-Al³⁺-Na⁺-K⁺-Cl⁻-H₂O) to calculate solute and solvent activities up to high concentrations. researchgate.net Such models are built upon experimental data and are crucial for predicting the solubility of aluminum hydroxide minerals like gibbsite. researchgate.net In the context of phosphate interactions, thermodynamic studies of phosphate adsorption onto aluminum hydroxide have shown the process to be spontaneous and endothermic. rsc.org

Equilibrium models have also been developed to determine the speciation of aluminum in complex biological fluids like blood serum. These models predict that a significant portion of aluminum can exist as a soluble aluminum-phosphate-hydroxide complex, Al(PO₄)(OH)⁻, in addition to being bound to proteins. nih.gov The accuracy of these models depends heavily on the quality of the thermodynamic database used. nih.gov

In Situ and Operando Spectroscopic Techniques for Real-Time Mechanism Observation

In situ (in the original place) and operando (under working conditions) spectroscopic techniques are critical for observing chemical reactions and phase transformations in real-time. These methods provide direct evidence of reaction mechanisms and the formation of transient intermediate species.

Synchrotron-based X-ray Absorption Near-Edge Spectroscopy (XANES) has been used for the in situ detection of calcium phosphate clusters in solution and during the formation of wet amorphous phases. researchgate.net This technique is sensitive to the short-range order in the calcium coordination sphere, allowing researchers to identify the structure of the most abundant clusters present during the initial stages of crystallization. researchgate.net

In situ Raman spectroscopy is another powerful tool for monitoring phase transitions. It has been successfully used to track the transformation of amorphous calcium phosphate (ACP) to crystalline hydroxyapatite (HAP) in aqueous solutions with high time resolution. nih.gov The transformation is observed through a distinct shift in the characteristic vibrational bands of the phosphate group, providing a near-continuous view of the increase in crystallinity and lattice ordering. nih.gov The development of in-situ synthesis methods for related compounds like calcium aluminum layered double hydroxides is also studied to observe the removal of pollutants from solution during the material's formation. nih.gov

Coupled Analytical Approaches (e.g., XANES-Sequential Extraction) for Speciation Analysis

To fully understand the distribution and chemical form (speciation) of elements in complex, heterogeneous samples, researchers often couple different analytical techniques. A prominent example is the combination of sequential chemical extraction with X-ray Absorption Near-Edge Structure (XANES) spectroscopy.

Sequential chemical extraction uses a series of reagents to selectively dissolve different chemical forms of an element from a solid sample. researchgate.netnsf.gov For instance, different solutions can be used to target labile phosphorus, phosphorus bound to aluminum and iron oxides, and phosphorus associated with calcium minerals. researchgate.netnsf.gov

While useful, sequential extraction can sometimes introduce artifacts or overestimate certain pools. nsf.govnih.gov By analyzing the solid residues after each extraction step with XANES, researchers can directly identify the solid-state phosphorus species present. researchgate.netnih.gov This coupled approach provides a more accurate and detailed picture of phosphorus speciation. Studies using this method have shown that in systems treated with aluminum sulfate (B86663), phosphorus is predominantly bound to aluminum species and organic forms like phytic acid, whereas untreated systems may contain more calcium-phosphate minerals. researchgate.netnih.gov This combined analysis reveals that no single extractant completely removes a specific phosphorus species, but rather a continuum of removal occurs as the extractant strength increases. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.